2-methoxy-N-phenylbenzamide

Catalog No.
S1518737
CAS No.
6833-21-2
M.F
C14H13NO2
M. Wt
227.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methoxy-N-phenylbenzamide

CAS Number

6833-21-2

Product Name

2-methoxy-N-phenylbenzamide

IUPAC Name

2-methoxy-N-phenylbenzamide

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C14H13NO2/c1-17-13-10-6-5-9-12(13)14(16)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16)

InChI Key

RZGWIZIPFZROQZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2
  • Potential Antimicrobial Activity

  • Structural Similarity to Known Bioactive Molecules

    2-methoxy-N-phenylbenzamide belongs to the class of benzamide compounds. Some benzamide derivatives possess various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. However, research directly investigating the bioactivity of 2-methoxy-N-phenylbenzamide is not readily available.

2-methoxy-N-phenylbenzamide is an organic compound with the molecular formula C14H13NO2C_{14}H_{13}NO_2. It features a methoxy group attached to the benzamide structure, specifically at the second position relative to the nitrogen atom. This compound is characterized by its aromatic properties, which arise from the presence of both the phenyl and benzamide groups. The methoxy group enhances its solubility in organic solvents and may influence its biological activity.

Typical of amides and aromatic compounds. For instance:

  • Hydrolysis: In acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, particularly under strong electrophilic conditions.
  • Thermal Reactions: It may also undergo thermal fragmentation, leading to rearrangements and the formation of new compounds, such as benzimidazoles, which are products of related N-phenylbenzamide derivatives .

Research has indicated that derivatives of N-phenylbenzamide, including 2-methoxy-N-phenylbenzamide, exhibit significant biological activities. Some notable findings include:

  • Antifungal Activity: Studies have shown that certain N-phenylbenzamide derivatives act as alternative oxidase inhibitors against fungal pathogens like Moniliophthora perniciosa, which causes witches' broom disease in cocoa plants .
  • Antiviral Properties: Other derivatives have demonstrated antiviral activities, particularly against enterovirus 71, indicating potential therapeutic applications .
  • Anti-cancer Potential: Compounds similar to 2-methoxy-N-phenylbenzamide have been evaluated for their anti-cancer properties, suggesting that modifications to the benzamide structure can enhance efficacy against various cancer cell lines .

The synthesis of 2-methoxy-N-phenylbenzamide typically involves the acylation of an amine with an appropriate acyl chloride or anhydride. A common method includes:

  • Dissolving an aniline derivative (e.g., phenylamine) in a suitable solvent (such as dichloromethane).
  • Adding a reagent like triethylamine to facilitate the reaction.
  • Slowly introducing a benzoyl chloride derivative containing the methoxy group under controlled temperature conditions.
  • Purifying the resulting product through techniques such as flash column chromatography.

This method allows for high yields and purity of the desired compound .

2-methoxy-N-phenylbenzamide has several applications across different fields:

  • Pharmaceuticals: Its derivatives are explored for their potential as antifungal and antiviral agents.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
  • Agricultural Chemistry: The compound's activity against plant pathogens makes it a candidate for developing new fungicides.

Studies on the interactions of 2-methoxy-N-phenylbenzamide with biological targets have revealed insights into its binding mechanisms. Techniques such as nuclear magnetic resonance spectroscopy and molecular docking studies are employed to evaluate how this compound interacts with enzymes or receptors involved in disease processes. These studies help in understanding its efficacy and potential side effects when used therapeutically.

Several compounds share structural similarities with 2-methoxy-N-phenylbenzamide. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
N-PhenylbenzamideLacks methoxy groupModerate antifungal activity
4-Methoxy-N-phenylbenzamideMethoxy at para positionEnhanced anti-cancer properties
5-Chloro-2-methoxy-N-phenylbenzamideContains chlorine substituentStronger antifungal activity
2-Methoxy-N-(4-sulphamoylphenyl)benzamideSulphamoyl substitutionIncreased anti-cancer potential

The presence of the methoxy group at the ortho position distinguishes 2-methoxy-N-phenylbenzamide from other derivatives, potentially enhancing its solubility and biological activity compared to its counterparts.

XLogP3

3.6

Wikipedia

2-methoxy-N-phenylbenzamide

Dates

Modify: 2023-07-17

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